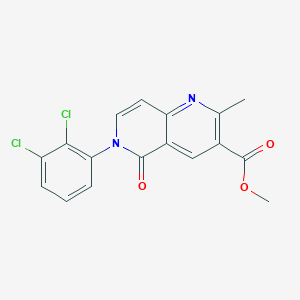![molecular formula C22H23NO B5156327 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, also known as INPP4B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
The mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, which leads to the accumulation of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and the subsequent activation of the AKT/mTOR signaling pathway. This activation results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that the compound suppresses tumor growth and metastasis in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in lab experiments is its specificity towards 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone. This specificity allows for the selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
Several future directions for the use of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in cancer research have been proposed. These include the investigation of its efficacy in combination with other anti-cancer drugs, the development of more soluble analogs, and the exploration of its potential applications in other diseases that involve dysregulation of the PI3K/AKT/mTOR signaling pathway. Additionally, further studies are needed to elucidate the long-term effects of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the reaction of 4-isopropylaniline with 2-naphthaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has been shown to be a potent inhibitor of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, a phosphoinositide phosphatase that is overexpressed in several types of cancers. 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Therefore, the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone by 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has the potential to suppress cancer cell growth and proliferation.
Propriétés
IUPAC Name |
1-naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-16(2)17-9-11-21(12-10-17)23-14-13-22(24)20-8-7-18-5-3-4-6-19(18)15-20/h3-12,15-16,23H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKQVUXDQBWHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
![3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156267.png)
![3-{[2-(2-bromobenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5156269.png)
![(1R*,5S*)-6-(4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5156275.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-indanecarboxamide](/img/structure/B5156332.png)
![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)